6,15,24-tribromo-9,9,18,18,27,27-hexahexylheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,15,24-tribromo-9,9,18,18,27,27-hexahexylheptacyclo[187002,1003,8011,19012,17021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene is a complex organic compound characterized by its unique heptacyclic structure and multiple bromine and hexyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,15,24-tribromo-9,9,18,18,27,27-hexahexylheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Heptacyclic Core: This is achieved through a series of cyclization reactions, often involving Diels-Alder reactions and other pericyclic processes.
Hexylation: The addition of hexyl groups is usually performed via alkylation reactions using hexyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
6,15,24-tribromo-9,9,18,18,27,27-hexahexylheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles such as hydroxide ions (OH-), alkoxides (RO-), or amines (NH2R).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new functionalized derivatives with different properties.
Scientific Research Applications
6,15,24-tribromo-9,9,18,18,27,27-hexahexylheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Organic Electronics:
Chemical Sensors: Utilized in the design of sensors for detecting specific analytes due to its unique chemical reactivity.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 6,15,24-tribromo-9,9,18,18,27,27-hexahexylheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene involves its interaction with molecular targets through its bromine and hexyl substituents. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The compound’s unique structure allows it to engage in specific binding interactions, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenol: A simpler brominated compound used as a fungicide and wood preservative.
1,3,5-Tribromo-2-hydroxybenzene: Another brominated phenol with applications in flame retardants.
Uniqueness
6,15,24-tribromo-9,9,18,18,27,27-hexahexylheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene stands out due to its heptacyclic structure and multiple substituents, which confer unique chemical and physical properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.
Properties
IUPAC Name |
6,15,24-tribromo-9,9,18,18,27,27-hexahexylheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H87Br3/c1-7-13-19-25-37-61(38-26-20-14-8-2)52-43-46(64)31-34-49(52)55-58(61)56-50-35-32-47(65)44-53(50)62(39-27-21-15-9-3,40-28-22-16-10-4)60(56)57-51-36-33-48(66)45-54(51)63(59(55)57,41-29-23-17-11-5)42-30-24-18-12-6/h31-36,43-45H,7-30,37-42H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEMXYJSIVXXEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1(C2=C(C=CC(=C2)Br)C3=C4C(=C5C(=C31)C6=C(C5(CCCCCC)CCCCCC)C=C(C=C6)Br)C7=C(C4(CCCCCC)CCCCCC)C=C(C=C7)Br)CCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H87Br3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1084.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.